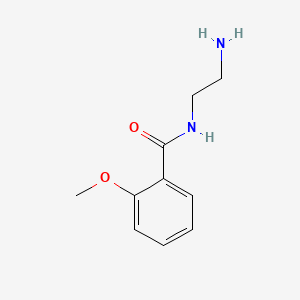

N-(2-Aminoethyl)-2-anisamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-Aminoethyl)acetamide is a laboratory chemical . It’s considered hazardous by the 2012 OSHA Hazard Communication Standard . N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is an organic building block .

Synthesis Analysis

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can be synthesized by reacting ethylenediamine or ethanolamine/ammonia mixtures over a catalyst .Molecular Structure Analysis

The molecular structure of related compounds like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane can be analyzed using various techniques .Chemical Reactions Analysis

The chemical reactions involving related compounds like N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane have been studied .Physical And Chemical Properties Analysis

N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane has a density of 1.02 g/cm3 at 20 °C . Its physical and chemical properties can be analyzed using techniques like differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) .Applications De Recherche Scientifique

Food Contact Materials

- Field : Food Safety

- Application : The compound N-(2-aminoethyl)ethanolamine is used in the manufacturing of can coatings in direct contact with food .

- Method : The compound is used as a co-monomer in the manufacturing process of can coatings .

- Results : The use of N-(2-aminoethylamino)ethanol in manufacturing of can coatings does not raise a safety concern for the substance itself if migration does not exceed 0.05 mg/kg food .

Peptide Nucleic Acids

- Field : Biochemistry

- Application : Chiral peptide nucleic acids bearing a substituent in the N-(2-aminoethyl)glycine backbone .

- Method : The sugar-phosphate backbone of DNA is replaced by a peptide backbone consisting of N-(2-aminoethyl)glycine units .

- Results : PNAs are resistant to nucleases and proteases and have a low affinity for proteins. They have the ability to invade double-stranded DNA .

Aerogel Fabrication

- Field : Material Science

- Application : The compound N-(2-aminoethyl)(3-aminopropyl)methyldimethoxysilane (AEAPMDS) is used in the fabrication of aerogels .

- Method : AEAPMDS-CNC aerogel is fabricated either by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels .

- Results : The amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS .

Fabric Softeners and Surfactants

- Field : Textile Industry

- Application : AEEA is mainly used as a building block for fabric softeners and surfactants, which make the textiles less harsh, “softer” or more pleasing to the touch .

- Method : AEEA is incorporated into the manufacturing process of fabric softeners and surfactants .

- Results : The use of AEEA in fabric softeners and surfactants improves the texture and feel of textiles .

Latex Paints

- Field : Paint Industry

- Application : For the production of latex paints, AEEA acts as an intermediate to form an adhesion monomer, which increases adhesion under damp conditions (wet adhesion) .

- Method : AEEA is incorporated into the synthesis process for chelating agents and latex paints .

- Results : The use of AEEA in latex paints improves their adhesion, particularly under damp conditions .

Fuel and Lube Oil Additives

- Field : Fuel and Lubricant Industry

- Application : AEEA is used in the production of chlorinated polybutene based fuel additives as a dispersant-detergent additive .

- Method : AEEA is incorporated into the manufacturing process of fuel and lube oil additives .

- Results : The use of AEEA in fuel and lube oil additives improves their performance .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(2-aminoethyl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBVTCVUPAJQLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201914 |

Source

|

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-2-anisamide | |

CAS RN |

53673-10-2 |

Source

|

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053673102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-](/img/structure/B1199795.png)

![azane;[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] hydrogen sulfate](/img/structure/B1199799.png)